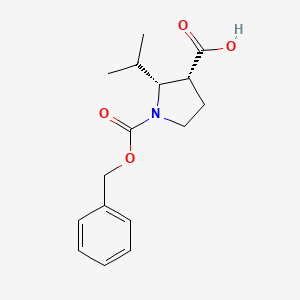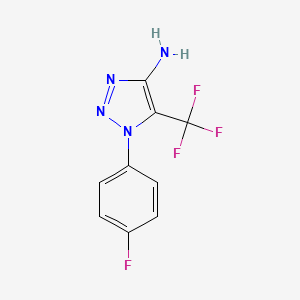![molecular formula C14H26N2O4 B15308295 Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its unique structural properties and reactivity patterns. The presence of the Boc group makes it particularly useful in various chemical transformations and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amine is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the Boc group, which can modulate its interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-aminocyclohexyl)acetate: Lacks the Boc protecting group, making it more reactive but less stable.
tert-Butyl 2-(4-aminocyclohexyl)acetate: Similar structure but with different protecting groups, affecting its reactivity and applications.
Uniqueness
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to the presence of the Boc group, which provides stability and selectivity in reactions. This makes it particularly valuable in synthetic organic chemistry and various research applications .
Eigenschaften
Molekularformel |
C14H26N2O4 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
methyl 2-(4-aminocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h9-11H,5-8,15H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
IOVITUHRWHBMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)

![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
